![molecular formula C22H28N6O4 B2498107 N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207008-65-8](/img/structure/B2498107.png)
N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoloquinazolines are heterocyclic compounds combining triazole and quinazoline moieties. These compounds are of significant interest due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities. The synthesis and study of such compounds help in understanding their structure-activity relationships, leading to the development of new therapeutic agents.
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives generally involves multi-step reactions, starting from the preparation of the quinazoline base followed by cyclization with appropriate reagents to introduce the triazolo ring. A common approach includes the condensation of anthranilamide with isocyanates, leading to quinazolinone derivatives, which are then further modified to introduce the triazolo moiety through cyclization reactions (Chern et al., 1988).
Molecular Structure Analysis
The molecular structure of triazoloquinazolines is characterized using spectroscopic methods such as NMR, MS, FT-IR, and X-ray crystallography. These techniques confirm the arrangement of atoms within the molecule and the presence of specific functional groups. For example, Yao et al. (2022) synthesized a new triazoline-quinazolinone compound and confirmed its structure using MS, NMR, FT-IR spectroscopy, and X-ray diffraction (Yao et al., 2022).
Chemical Reactions and Properties
Triazoloquinazoline derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonylation, enabling the introduction of different substituents into the molecule. These modifications significantly affect the compounds' biological activities and physicochemical properties (Chernyshev et al., 2008).
Scientific Research Applications
Synthesis and Chemical Reactivity Research on compounds with structural similarities to N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide includes studies on the reactions of anthranilamide with isocyanates, leading to the synthesis of novel quinazoline derivatives. These synthetic routes offer insights into potential methods for creating a variety of quinazoline-based compounds, which may include the compound (Chern et al., 1988).
Biological Evaluation and Potential Applications Further research has extended into the design, synthesis, and biological evaluation of novel benzothiazole-based [1,2,4]Triazolo[4,3-c]quinazoline derivatives. These studies include docking with oxido-reductase and DNA gyrase enzymes, suggesting potential antimicrobial, antioxidant, and even anticancer applications through structural modifications and optimization of these compounds (Gadhave & Kuchekar, 2020).
Antimicrobial Properties The primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents emphasizes the antimicrobial potential of triazole and quinazoline derivatives. These compounds have shown moderate to good activities against various pathogens, indicating that similar compounds, possibly including N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, could be explored for antimicrobial applications (Pokhodylo et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-butan-2-yl-4-cyclopropyl-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-5-13(4)24-19(30)14-6-9-16-17(10-14)28-21(27(20(16)31)15-7-8-15)25-26(22(28)32)11-18(29)23-12(2)3/h6,9-10,12-13,15H,5,7-8,11H2,1-4H3,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTXPILRMFHPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)
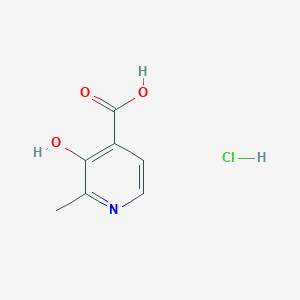
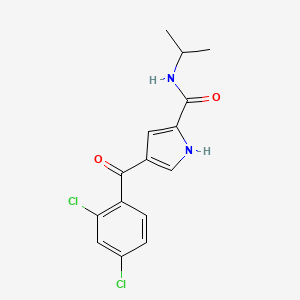
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)
![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)
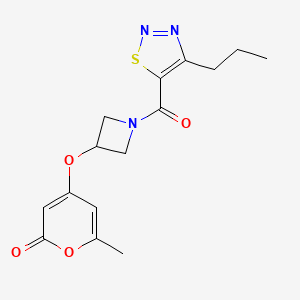
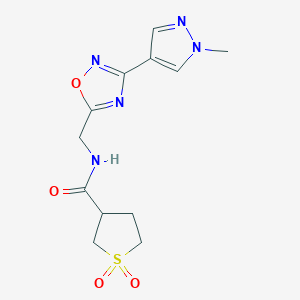

![N-[3-Methyl-4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2498043.png)
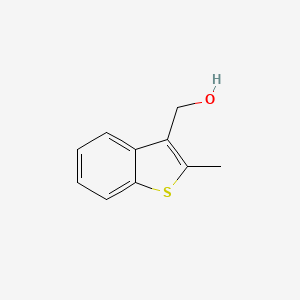
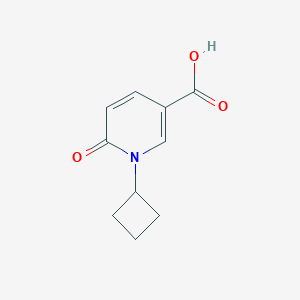
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2498047.png)